Thiethylperazine

Description

Properties

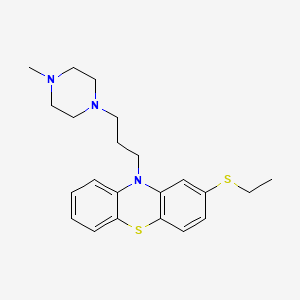

IUPAC Name |

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTYLCDETUVOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1179-69-7 (maleate (1:2)), 52239-63-1 (malate (1:2)) | |

| Record name | Thiethylperazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023651 | |

| Record name | Thiethylperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

227 °C @ 0.01 mm Hg | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/, FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/, 4.87e-03 g/L | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone | |

CAS No. |

1420-55-9, 1179-69-7 | |

| Record name | Thiethylperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiethylperazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiethylperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiethylperazine di(hydrogen maleate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiethylperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIETHYLPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ETK1WAF6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62-64 °C, Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/, Crystals from ethanol; MP: 139 °C /Dimalate/, 62 - 64 °C | |

| Record name | Thiethylperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00372 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLTHIOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiethylperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Thiethylperazine's Antagonism of Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiethylperazine is a piperazine phenothiazine that has been utilized clinically for the management of nausea and vomiting.[1] Its therapeutic effects, particularly its antiemetic action, are mediated through its interaction with various neurotransmitter receptors. Central to its mechanism is the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla.[1] This guide will explore the molecular pharmacology of this compound at the D2 receptor, providing a resource for researchers and drug development professionals working on dopaminergic signaling and related therapeutics.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at the dopamine D2 receptor.[2][3] This means it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the binding site, it prevents dopamine from eliciting its downstream signaling effects. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.

Downstream Signaling Cascade

Activation of the D2 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This compound, by blocking the D2 receptor, prevents this inhibitory effect. The consequence of D2 receptor antagonism by this compound is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to the dopamine-stimulated state.

Pharmacological Data

A comprehensive search of publicly available pharmacological databases (including PubChem, ChEMBL, IUPHAR/BPS Guide to Pharmacology, and the NIMH PDSP Ki Database) did not yield specific quantitative values for the binding affinity (Ki) or functional potency (IC50) of this compound at the dopamine D2 receptor. However, its activity as a D2 antagonist is well-documented, and its potency has been compared to other classic antipsychotics.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | Not Publicly Available | - |

| Functional Potency (IC50) | Not Publicly Available | - |

| Relative Potency | Approximately 3 times as potent as chlorpromazine in tests of dopaminergic antagonism. | [4] |

Table 1: Pharmacological Profile of this compound at the Dopamine D2 Receptor

Experimental Protocols

The characterization of a compound's activity at the dopamine D2 receptor typically involves both binding and functional assays. The following are detailed, representative protocols for these experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (this compound) for the D2 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., 10 µM Haloperidol or Spiperone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

Procedure:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (cAMP Inhibition)

This assay measures the functional consequence of D2 receptor antagonism by quantifying the intracellular levels of cAMP.

Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-mediated inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Agonist: Dopamine or a selective D2 receptor agonist (e.g., Quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

Cell Culture Reagents.

Procedure:

-

Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and grow to the desired confluency.

-

Pre-incubation with Antagonist: Treat the cells with varying concentrations of this compound and incubate for a specific period.

-

Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and produce a measurable amount of cAMP) and a fixed concentration of dopamine (to inhibit the forskolin-stimulated cAMP production via D2 receptor activation).

-

Incubation: Incubate the cells for a defined time to allow for changes in cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a chosen detection method according to the manufacturer's protocol.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production.

-

Conclusion

This compound exerts its primary therapeutic effects through potent antagonism of the dopamine D2 receptor. This action interrupts the canonical Gi/o-coupled signaling pathway, leading to a disinhibition of adenylyl cyclase and subsequent modulation of intracellular cAMP levels. While specific quantitative binding and functional data for this compound are not widely available, its established mechanism of action provides a clear rationale for its clinical use. The experimental protocols detailed in this guide offer a framework for the further characterization of this compound and other D2 receptor modulators, which is essential for the ongoing development of novel therapeutics targeting the dopaminergic system.

References

- 1. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Compound: this compound MALATE (CHEMBL2359670) - ChEMBL [ebi.ac.uk]

- 4. This compound; clinical antipsychotic efficacy and correlation with potency in predictive systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Thiethylperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiethylperazine, a phenothiazine derivative, exhibits a complex pharmacological profile characterized by its potent antagonism of multiple neurotransmitter receptors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its interactions with dopamine, histamine, muscarinic, and alpha-adrenergic receptors. The document details its mechanism of action, receptor binding affinities, and functional potencies. Furthermore, it outlines the experimental methodologies for key assays and visualizes the associated signaling pathways, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction

This compound is a first-generation antipsychotic of the phenothiazine class, primarily recognized for its potent antiemetic properties.[1][2][3] Its therapeutic effects and side-effect profile are a direct consequence of its broad-spectrum antagonist activity at various G-protein coupled receptors (GPCRs) within the central and peripheral nervous systems.[1][4] This guide delves into the core pharmacological characteristics of this compound, providing quantitative data and detailed experimental context to facilitate a deeper understanding of its molecular interactions and functional consequences.

Mechanism of Action

The primary mechanism of action of this compound involves the blockade of postsynaptic dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, which underlies its antiemetic effects.[3] However, its pharmacological activity extends to a range of other receptors, contributing to both its therapeutic applications and potential adverse effects. This compound is an antagonist at dopamine D1, D2, and D4 receptors, histamine H1 receptors, muscarinic acetylcholine receptors (M1-M5), and alpha-1 adrenergic receptors.[1][4]

Receptor Binding and Functional Potency

The affinity of this compound for its various target receptors has been characterized through radioligand binding assays, while its functional antagonism has been quantified using various in vitro functional assays.

Quantitative Pharmacological Data

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Assay Type |

| Dopamine | |||

| D1 | Data not available | Data not available | |

| D2 | Data not available | Potent antagonist[5] | cAMP Assay[6] |

| D4 | Data not available | Data not available | |

| Histamine | |||

| H1 | Potent antagonist[5] | Data not available | Calcium Mobilization[7] |

| Muscarinic | |||

| M1 | Data not available | Data not available | Phosphoinositide Hydrolysis[8] |

| M2 | Data not available | Data not available | cAMP Assay |

| M3 | Data not available | Data not available | Phosphoinositide Hydrolysis |

| M4 | Data not available | Data not available | cAMP Assay |

| M5 | Data not available | Data not available | Phosphoinositide Hydrolysis |

| Adrenergic | |||

| α1 | Data not available | Data not available | Calcium Mobilization |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a drug for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

A specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

This assay measures the ability of a drug to modulate the production of cyclic adenosine monophosphate (cAMP).

-

Objective: To determine the functional potency (IC50) of this compound as an antagonist at D2-like (Gi/o-coupled) or agonist at D1-like (Gs-coupled) receptors.

-

Materials:

-

Cells expressing the dopamine receptor of interest.

-

Forskolin (to stimulate cAMP production for Gi/o-coupled receptor assays).

-

Dopamine or other agonist.

-

This compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure (for D2 receptor antagonism):

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of the dopamine-induced decrease in cAMP.

-

This assay measures changes in intracellular calcium concentration.

-

Objective: To determine the functional potency (IC50) of this compound as an antagonist at H1, M1, M3, M5, and α1-adrenergic receptors.

-

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

-

The cognate agonist for the receptor (e.g., histamine for H1 receptors).

-

This compound at various concentrations.

-

A fluorescence plate reader.

-

-

Procedure:

-

Load the cells with a calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the agonist.

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of the agonist-induced calcium mobilization.

-

This assay measures the accumulation of inositol phosphates, a downstream product of Gq signaling.

-

Objective: To provide an alternative method to determine the functional potency (IC50) of this compound at Gq-coupled receptors.

-

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

[³H]-myo-inositol.

-

LiCl (to inhibit inositol monophosphatase).

-

The cognate agonist.

-

This compound at various concentrations.

-

Anion exchange chromatography columns.

-

-

Procedure:

-

Label the cells by incubating them with [³H]-myo-inositol.

-

Pre-incubate the cells with LiCl and varying concentrations of this compound.

-

Stimulate the cells with the agonist.

-

Stop the reaction and extract the inositol phosphates.

-

Separate the inositol phosphates using anion exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates produced.

-

Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of the agonist-induced inositol phosphate accumulation.

-

Signaling Pathways and Visualization

This compound's antagonism at various GPCRs interrupts their respective signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the point of inhibition by this compound.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway and inhibition by this compound.

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 receptor signaling pathway and inhibition by this compound.

Muscarinic M1/M3/M5 Receptor Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiethylperazine's Antagonism of 5-HT2A and 5-HT2C Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacological role of thiethylperazine as an antagonist of the serotonin 5-HT2A and 5-HT2C receptors. This compound, a phenothiazine derivative, is primarily recognized for its antiemetic properties.[1][2] However, its interaction with various neurotransmitter receptors, including the serotonergic system, contributes to its broader pharmacological profile.[3][4][5] This document outlines the significance of 5-HT2A and 5-HT2C receptor antagonism, details the experimental protocols for characterizing these interactions, and presents the relevant signaling pathways. While specific quantitative binding data for this compound at these receptors is not extensively available in public literature, this guide provides a framework for such investigations.

Introduction: The Significance of 5-HT2A and 5-HT2C Receptor Antagonism

The 5-HT2A and 5-HT2C receptors, members of the G protein-coupled receptor (GPCR) superfamily, are pivotal in mediating the diverse effects of serotonin in the central nervous system.[6] Their modulation is a key mechanism for a variety of therapeutic agents, particularly in the realm of neuropsychiatric disorders.

5-HT2A Receptor: Antagonism of the 5-HT2A receptor is a hallmark of many atypical antipsychotic medications.[7] This action is believed to contribute to their efficacy in treating the negative symptoms of schizophrenia and reducing the likelihood of extrapyramidal side effects compared to typical antipsychotics.

5-HT2C Receptor: The 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition. Antagonism at this receptor can lead to anxiolytic effects and may influence metabolic processes.[8]

This compound's documented antagonism at both 5-HT2A and 5-HT2C receptors suggests a complex pharmacological profile that extends beyond its antiemetic use.[3][4] A thorough understanding of its interaction with these receptors is crucial for elucidating its full therapeutic potential and side-effect profile.

Quantitative Analysis of Receptor Binding

Table 1: Hypothetical Binding Affinity of this compound for 5-HT2A and 5-HT2C Receptors

| Compound | Receptor | Radioligand | Ki (nM) |

| This compound | Human 5-HT2A | [³H]-Ketanserin | Data Not Available |

| This compound | Human 5-HT2C | [³H]-Mesulergine | Data Not Available |

Table 2: Hypothetical Functional Antagonism of this compound at 5-HT2A and 5-HT2C Receptors

| Compound | Receptor | Functional Assay | Agonist | IC50 (nM) |

| This compound | Human 5-HT2A | Calcium Flux | Serotonin | Data Not Available |

| This compound | Human 5-HT2C | Calcium Flux | Serotonin | Data Not Available |

Experimental Protocols

The following are detailed methodologies for conducting key experiments to determine the binding affinity and functional antagonism of this compound at 5-HT2A and 5-HT2C receptors.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is adapted from established methods for determining the binding affinity of a compound to the 5-HT2A receptor.[9][10][11]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific binding control: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution (in DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Ketanserin at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Flux Functional Assay for 5-HT2C Receptor Antagonism

This protocol outlines a method to assess the functional antagonism of this compound at the Gq-coupled 5-HT2C receptor by measuring changes in intracellular calcium.[8][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking serotonin-induced calcium mobilization via the human 5-HT2C receptor.

Materials:

-

HEK293 or other suitable cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Serotonin (agonist).

-

This compound stock solution (in DMSO).

-

96- or 384-well black, clear-bottom microplates.

-

A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Plating: Seed the 5-HT2C receptor-expressing cells into the microplates and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity in each well using the plate reader.

-

Agonist Injection and Kinetic Reading: Use the plate reader's injector to add a fixed concentration of serotonin (typically the EC80) to each well while simultaneously initiating a kinetic fluorescence read over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the IC50 of this compound by plotting the inhibition of the serotonin-induced calcium response against the concentration of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.

Caption: Workflow for Receptor Binding and Functional Assays.

Conclusion

This compound's role as a 5-HT2A and 5-HT2C receptor antagonist is a significant aspect of its pharmacology that warrants further investigation. While qualitative statements confirm this activity, a lack of publicly available quantitative data highlights a research gap. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to quantitatively characterize these interactions. Such data will be invaluable for a more comprehensive understanding of this compound's mechanism of action, its potential for repositioning, and for the development of novel therapeutics targeting the serotonergic system.

References

- 1. This compound (oral route, intramuscular route, rectal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. Electrochemical determination of this compound using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. 5-HT2A receptor binding assay [bio-protocol.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bu.edu [bu.edu]

- 13. Calcium Flux Assays | Agilent [agilent.com]

Thiethylperazine: A Technical Guide to its Historical Development and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiethylperazine is a phenothiazine derivative that has long been utilized for its potent antiemetic properties. This document provides a comprehensive overview of the historical development of this compound, its synthesis, and its mechanism of action. Detailed experimental protocols for its synthesis are provided, along with quantitative data on its physicochemical properties. Furthermore, signaling pathways and synthetic routes are visualized through diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.

Historical Development

This compound, a member of the phenothiazine class of drugs, was first approved for medical use in 1961.[1] It emerged during a period of prolific research into phenothiazine derivatives for various therapeutic applications, including antipsychotic and antiemetic effects. While it exhibits some antipsychotic activity, it was never marketed for this purpose. Instead, its primary clinical application has been in the management of nausea and vomiting.[2]

As a piperazine phenothiazine, this compound became a significant tool in managing emesis induced by anesthesia, radiation therapy, and certain chemotherapy agents.[3] Its development was a part of the broader exploration of dopamine receptor antagonists for their antiemetic effects. Over the years, it has served as a benchmark against which newer antiemetic drugs have been compared.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C22H29N3S2 | PubChem |

| Molar Mass | 399.62 g/mol | [2][4] |

| Melting Point | 62-64 °C | [2] |

| Boiling Point | 227 °C at 0.01 mmHg | [2] |

| Water Solubility | 0.0584 mg/L | [2][5] |

| logP | 5.41 | [2][5] |

| pKa (Strongest Basic) | 8 | [5] |

| Protein Binding | 60-85% | [4][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. The classical synthesis is a multi-step process, while newer methods aim to improve yield and efficiency.

Classical Synthesis Pathway

One of the well-established methods for synthesizing this compound involves several key steps, beginning with a Goldberg reaction.[4]

Diagram of the Classical Synthesis of this compound

Caption: Classical synthesis route of this compound.

Alternative Synthesis Method

A patent for the preparation of this compound describes an alternative approach starting from 2-chlorophenothiazine. This method can offer advantages in terms of starting material availability and reaction conditions.

Key Steps in an Alternative Synthesis:

-

Reaction of 2-chlorophenothiazine with a thiol: 2-chlorophenothiazine is reacted with sodium ethanethiolate in a solvent like N-methylpyrrolidone at elevated temperatures.

-

Alkylation: The resulting 2-(ethylthio)phenothiazine is then alkylated with 1-(3-chloropropyl)-4-methylpiperazine to yield this compound.

A specific example from the patent literature reports a yield of 83% for the reaction of 2-chlorophenothiazine with ethanethiol and subsequent treatment with bromoethane. Another variation using diethyl sulfate resulted in a 79% yield.

Experimental Protocols

Protocol for Classical Synthesis

The following is a generalized experimental protocol based on the classical synthesis pathway:

Step 1: Goldberg Reaction

-

Combine 3-(ethylsulfanyl)aniline (1) and 2-chlorobenzoic acid (2) in a suitable high-boiling point solvent.

-

Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).

-

Heat the mixture under reflux until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).

-

Cool the reaction mixture and perform an acidic work-up to isolate the diarylamine (3).

Step 2: Thermolytic Decarboxylation

-

Heat the diarylamine (3) at a high temperature, typically above its melting point, to induce thermolytic removal of the carboxyl group.

-

The reaction progress can be monitored by the cessation of gas evolution (CO2).

-

The crude decarboxylated product (4) is then purified.

Step 3: Thionation

-

Treat the decarboxylated product (4) with elemental sulfur and a catalytic amount of iodine.

-

Heat the mixture to facilitate the formation of the phenothiazine ring structure (5).

-

The phenothiazine intermediate (5) is then isolated and purified.

Step 4: Alkylation

-

Dissolve the phenothiazine intermediate (5) in an anhydrous aprotic solvent (e.g., toluene).

-

Add a strong base, such as sodamide, to deprotonate the nitrogen of the phenothiazine.

-

Add 1-(γ-chloropropyl)-4-methylpiperazine (6) to the reaction mixture.

-

Heat the mixture to facilitate the alkylation reaction.

-

After the reaction is complete, quench the reaction and perform a suitable work-up and purification to obtain this compound (7).

Protocol for Alternative Synthesis from 2-Chlorophenothiazine

The following protocol is adapted from patent literature:

-

To a solution of potassium hydroxide in N,N-diethylformamide, add n-propyl mercaptan dropwise and stir.

-

Add 2-chlorophenothiazine to the mixture.

-

Heat the reaction mixture to 170-180 °C for 10 hours under a nitrogen atmosphere.

-

Cool the reaction solution to 0-10 °C.

-

Slowly add diethyl sulfate and then raise the temperature to 110-120 °C and stir for 1 hour.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, dry it under a vacuum, and recrystallize from a suitable solvent to obtain the final product.

Mechanism of Action

This compound exerts its antiemetic effect through the antagonism of several neurotransmitter receptors, primarily in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2][3] The CTZ is a key area in the brain that detects emetic substances in the blood and relays this information to the vomiting center.

This compound is an antagonist at the following receptors:

-

Serotonin receptors (5-HT2A and 5-HT2C)[4]

-

Muscarinic acetylcholine receptors (M1-M5)[4]

-

Alpha-1 adrenergic receptors[4]

-

Histamine H1 receptors[4]

The antagonism of D2 and 5-HT2 receptors is considered central to its antiemetic and potential antipsychotic effects.[4][6] By blocking these receptors in the CTZ, this compound reduces the stimulation of the vomiting center.

Diagram of this compound's Mechanism of Action

Caption: Antagonistic action of this compound on various receptors.

Conclusion

This compound remains a compound of interest due to its well-established antiemetic efficacy and its multi-target receptor profile. Understanding its historical context, synthesis, and mechanism of action is crucial for researchers in medicinal chemistry and pharmacology. The provided synthesis protocols and diagrams offer a detailed guide for professionals engaged in the study and development of related compounds. Further research may focus on optimizing synthesis routes to improve yields and reduce environmental impact, as well as exploring the therapeutic potential of its interactions with various receptor systems.

References

- 1. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Maleate | C30H37N3O8S2 | CID 5282398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. WO2015169241A1 - Method of preparing this compound or intermediate thereof - Google Patents [patents.google.com]

Thiethylperazine's Activity as an ABCC1 Transporter Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the phenothiazine derivative thiethylperazine and its function as an activator of the ATP-binding cassette subfamily C member 1 (ABCC1) transporter, also known as multidrug resistance-associated protein 1 (MRP1). This compound has been identified as a modulator of ABCC1 activity, demonstrating a stimulatory effect on the transporter's efflux function. This guide synthesizes available quantitative data, details experimental protocols for assessing ABCC1 activation, and visualizes the relevant biological pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of pharmacology, drug development, and molecular biology in understanding and further investigating the therapeutic potential and mechanistic intricacies of this compound-mediated ABCC1 activation.

Introduction

The ATP-binding cassette (ABC) transporters are a superfamily of transmembrane proteins crucial for the translocation of a wide array of substrates across cellular membranes. A prominent member of this family, the ABCC1 (MRP1) transporter, is ubiquitously expressed and plays a significant role in cellular detoxification by effluxing xenobiotics and endogenous metabolites.[1] Overexpression of ABCC1 is a known mechanism of multidrug resistance in cancer cells, limiting the efficacy of various chemotherapeutic agents.[1]

This compound, a phenothiazine derivative traditionally used as an antiemetic, has emerged as a selective activator of the ABCC1 transporter.[2][3] This activity is of particular interest in neurodegenerative disease research, where this compound has been shown to reduce the amyloid-beta (Aβ) load in mouse models of Alzheimer's disease through the activation of ABCC1-mediated clearance from the brain.[2][4][5] Interestingly, this compound exhibits a dual activity, acting as an inhibitor of P-glycoprotein (ABCB1) while stimulating ABCC1, highlighting its complex pharmacological profile.[5]

This guide delves into the technical aspects of this compound's interaction with ABCC1, providing a consolidated resource for researchers.

Quantitative Data on ABCC1 Activation

The following table summarizes the quantitative data available on the stimulation of ABCC1-mediated transport by this compound. The data is primarily derived from in vitro assays utilizing human erythrocytes, which endogenously express ABCC1.

| Compound | Cell Line/System | Substrate | Concentration of this compound | Observed Effect | Reference |

| This compound | Human Erythrocytes | 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) | 15 µM | ~85% stimulation of BCPCF efflux | Wesołowska et al., 2009 |

| This compound | Human Erythrocytes | 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) | Not specified | Identified as the most effective MRP1 stimulator among the tested phenothiazines | Wesołowska et al., 2009 |

| This compound | Human MRP1 | N-ethylmaleimide glutathione (NEM-GS) | ~2 µmol/L | Enhanced stimulation of ATPase activity in the presence of the substrate | (Mentioned in a review, primary source not fully detailed) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activation of ABCC1 by this compound.

BCPCF Efflux Assay in Human Erythrocytes

This assay measures the activity of ABCC1 by quantifying the efflux of the fluorescent substrate 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) from human erythrocytes.

Materials:

-

Freshly collected human blood with anticoagulant (e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

BCPCF acetoxymethyl ester (BCPCF-AM)

-

This compound

-

ABCC1 inhibitors (e.g., MK571, benzbromarone) - for control experiments

-

Fluorometer

Procedure:

-

Erythrocyte Isolation:

-

Centrifuge the whole blood at a low speed (e.g., 500 x g) for 10 minutes at 4°C to separate erythrocytes from plasma and buffy coat.

-

Carefully aspirate and discard the plasma and buffy coat.

-

Wash the erythrocyte pellet three times with cold PBS, centrifuging and aspirating the supernatant after each wash.

-

Resuspend the final erythrocyte pellet in PBS to a 50% hematocrit.

-

-

Loading with BCPCF-AM:

-

Dilute the 50% erythrocyte suspension with PBS to a 5% hematocrit.

-

Add BCPCF-AM to the erythrocyte suspension to a final concentration of 1 µM.

-

Incubate for 30 minutes at 37°C in the dark with gentle shaking to allow the BCPCF-AM to load into the cells and for intracellular esterases to cleave it to the fluorescent BCPCF.

-

-

Efflux Measurement:

-

After loading, centrifuge the erythrocytes at 500 x g for 5 minutes at 4°C and wash twice with cold PBS to remove extracellular BCPCF-AM.

-

Resuspend the loaded erythrocytes in pre-warmed PBS.

-

Aliquot the cell suspension into different tubes.

-

To the experimental tubes, add this compound at the desired concentrations. For control tubes, add vehicle (e.g., DMSO) or an ABCC1 inhibitor.

-

Incubate the tubes at 37°C.

-

At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots from each tube and centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet the erythrocytes.

-

Carefully collect the supernatant.

-

-

Fluorescence Quantification:

-

Measure the fluorescence of the supernatant using a fluorometer with excitation and emission wavelengths appropriate for BCPCF (e.g., ~490 nm excitation and ~520 nm emission).

-

The increase in fluorescence in the supernatant over time corresponds to the efflux of BCPCF from the erythrocytes.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

Calculate the rate of efflux (slope of the initial linear portion of the curve).

-

Express the activity of this compound as a percentage of the control (vehicle-treated) efflux rate.

-

ABCC1 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABCC1, which is coupled to substrate transport. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP.

Materials:

-

Membrane vesicles from cells overexpressing human ABCC1 (e.g., Sf9 insect cells or HEK293 cells)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA)

-

ATP

-

N-ethylmaleimide glutathione (NEM-GS) - as a stimulating substrate

-

This compound

-

Orthovanadate (a potent ATPase inhibitor) - for control experiments

-

Reagents for Pi detection (e.g., malachite green-based colorimetric reagent)

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare the reaction mixtures in the assay buffer.

-

Add the ABCC1-containing membrane vesicles (typically 5-10 µg of protein per well).

-

Add NEM-GS to the desired final concentration (e.g., 100 µM).

-

Add this compound at a range of concentrations to the experimental wells. Add vehicle to the control wells. For a negative control, add orthovanadate to inhibit all ATPase activity.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the ATPase reaction by adding ATP to a final concentration of 5 mM to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

-

-

Termination and Pi Detection:

-

Stop the reaction by adding the Pi detection reagent (e.g., malachite green solution).

-

Allow the color to develop according to the manufacturer's instructions.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

-

Data Analysis:

-

Create a standard curve using known concentrations of Pi.

-

Calculate the amount of Pi released in each well.

-

The ABCC1-specific ATPase activity is determined by subtracting the activity in the presence of orthovanadate from the total activity.

-

The stimulatory effect of this compound is calculated as the increase in ATPase activity in the presence of the compound and NEM-GS compared to the activity with NEM-GS alone.

-

Visualizations

Signaling and Transport Pathway

The following diagram illustrates the proposed mechanism of this compound-mediated activation of ABCC1 and its role in the efflux of substrates, including amyloid-beta.

Caption: this compound activates the ABCC1 transporter, enhancing the ATP-dependent efflux of substrates.

Experimental Workflow: BCPCF Efflux Assay

This diagram outlines the key steps in the BCPCF efflux assay used to measure ABCC1 activity.

Caption: Workflow for measuring ABCC1-mediated BCPCF efflux.

Logical Relationship: this compound's Dual Role

This diagram illustrates the dual modulatory effect of this compound on two major ABC transporters.

Caption: this compound acts as an activator of ABCC1 and an inhibitor of ABCB1.

Discussion and Future Directions

The available evidence strongly supports the classification of this compound as an activator of the ABCC1 transporter. This activity has potential therapeutic implications, particularly in the context of Alzheimer's disease, where enhancing the clearance of amyloid-beta from the brain is a key therapeutic strategy.[4][5] However, the in vivo efficacy of this compound as an ABCC1 activator requires further investigation, as a PET imaging study in mice did not demonstrate a significant stimulating effect at the tested dose.[3]

The precise molecular mechanism by which this compound activates ABCC1 remains to be fully elucidated. It is hypothesized to be similar to the xenobiotic-stimulated glutathione transport by ABCC1.[3] Further studies are needed to characterize the binding site of this compound on the transporter and the conformational changes it induces to stimulate transport activity.

Future research should focus on:

-

Determining the EC50 value of this compound for ABCC1 activation across various substrates and cell types.

-

Elucidating the detailed molecular mechanism of activation through structural biology and computational modeling approaches.

-

Conducting further in vivo studies to establish a clear dose-response relationship for ABCC1 activation in relevant tissues, such as the blood-brain barrier.

-

Investigating the therapeutic potential of this compound and its analogues as ABCC1 activators in various pathological conditions beyond Alzheimer's disease, such as in modulating drug disposition and resistance.

Conclusion

This compound is a valuable pharmacological tool for studying the function and regulation of the ABCC1 transporter. Its ability to selectively activate ABCC1 while inhibiting ABCB1 makes it a unique modulator of ABC transporter activity. The in-depth technical information provided in this guide serves as a foundational resource for researchers aiming to explore the multifaceted roles of this compound and the broader implications of ABCC1 activation in health and disease. Continued investigation in this area holds promise for the development of novel therapeutic strategies targeting this important transport protein.

References

- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 2. DZNE : Clearing the brain by breaking its barriers [dzne.de]

- 3. Use of PET Imaging to Assess the Efficacy of this compound to Stimulate Cerebral MRP1 Transport Activity in Wild-Type and APP/PS1-21 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerebral amyloid-β proteostasis is regulated by the membrane transport protein ABCC1 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cerebral amyloid-β proteostasis is regulated by the membrane transport protein ABCC1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroleptic Potential of Thiethylperazine: A Preclinical In-depth Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiethylperazine, a phenothiazine derivative traditionally utilized for its antiemetic properties, has garnered scientific interest for its potential as a neuroleptic agent. Structurally and pharmacologically analogous to atypical antipsychotics like clozapine, this compound exhibits a complex receptor binding profile that suggests a capacity to modulate key neurotransmitter systems implicated in psychosis. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of this compound's neuroleptic potential, focusing on its mechanism of action, and its effects in established animal models of antipsychotic activity.

Mechanism of Action: A Multi-Receptor Antagonist Profile

This compound's neuroleptic potential stems from its antagonist activity at a range of neurotransmitter receptors, primarily dopamine and serotonin receptors, which are central targets for antipsychotic drugs.[1][2][3]

Dopamine Receptor Antagonism: this compound acts as an antagonist at dopamine D1, D2, and D4 receptors.[2] Blockade of D2 receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy, correlating with the reduction of positive symptoms of psychosis. Preclinical evidence demonstrates this compound's potent dopaminergic antagonism. A key study by Rotrosen and colleagues in 1978 found that this compound was approximately three times as potent as the conventional antipsychotic chlorpromazine in elevating levels of the dopamine metabolites homovanillic acid (HVA) in the cerebrospinal fluid of monkeys and dihydroxyphenylacetic acid (DOPAC) in the striatum of rats.[1] This indicates a significant impact on dopamine turnover, a functional measure of dopamine receptor blockade.

Serotonin Receptor Antagonism: Crucially, this compound also demonstrates antagonist activity at serotonin 5-HT2A and 5-HT2C receptors.[2] A higher affinity for 5-HT2A receptors relative to D2 receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects (EPS) and improved efficacy against negative symptoms.[4] Reports suggest that this compound exhibits greater activity at 5-HT2 receptors compared to D2 receptors, aligning its pharmacological profile with that of atypical antipsychotics.[2]

The following diagram illustrates the proposed primary mechanism of action for this compound's neuroleptic effects, highlighting its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Preclinical Efficacy in Animal Models

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus, indicating a specific effect on learned, motivated behavior rather than a general motor deficit.

Experimental Protocol: Conditioned Avoidance Response

-

Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric shock. A light or auditory cue serves as the conditioned stimulus (CS).

-

Acquisition Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the shock is not delivered. If the rat moves after the shock begins, it is an escape response. This is repeated for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.

-

Drug Testing: Once the animals are trained, they are administered this compound or a vehicle control at various doses prior to the test session. The number of avoidance and escape responses are recorded. A significant reduction in avoidance responses without a corresponding increase in escape failures is indicative of antipsychotic-like activity.

The following diagram illustrates the workflow of a typical conditioned avoidance response experiment.

Catalepsy Test

The catalepsy test in rodents is widely used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity, which is a common side effect of conventional antipsychotics that strongly block D2 receptors in the nigrostriatal pathway. Atypical antipsychotics, with their more complex receptor binding profiles, generally induce less catalepsy.

Experimental Protocol: Catalepsy Bar Test

-

Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).

-

Procedure: A rat is gently placed with its forepaws on the bar. The latency to remove both paws from the bar and return to a normal posture is measured. A cut-off time (e.g., 180 seconds) is typically used.

-

Drug Testing: Animals are treated with various doses of this compound or a control substance. At predetermined time points after administration, the catalepsy test is performed. A dose-dependent increase in the latency to descend from the bar is indicative of cataleptogenic potential.

The following diagram outlines the logical steps involved in assessing drug-induced catalepsy.

Amphetamine-Induced Hyperactivity

Psychostimulants like amphetamine increase synaptic dopamine levels and induce hyperlocomotion in rodents. This is a widely used model to screen for antipsychotic potential, as antipsychotics that block dopamine receptors can attenuate this hyperactivity.

Experimental Protocol: Amphetamine-Induced Hyperactivity

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Habituation: Animals are habituated to the test arenas for a period before the experiment to reduce novelty-induced activity.

-

Drug Treatment: Animals are pre-treated with this compound or a vehicle control. After a set pre-treatment time, they are challenged with amphetamine (e.g., 1-2 mg/kg).

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) after the amphetamine injection. A significant reduction in amphetamine-induced hyperactivity by this compound would indicate its potential as a dopamine antagonist with antipsychotic-like properties.

Quantitative Data Summary

While specific Ki values for this compound are not consistently reported across publicly available databases, the qualitative and comparative data strongly support its multi-receptor antagonist profile. The key quantitative finding remains its approximately three-fold greater potency than chlorpromazine in preclinical neurochemical assays of dopamine antagonism.[1] The table below summarizes the expected outcomes for this compound in key preclinical models based on its pharmacological profile.

| Preclinical Model | Expected Outcome with this compound | Rationale |

| Receptor Binding Assays | Antagonist at D1, D2, D4, 5-HT2A, 5-HT2C receptors | Direct measurement of drug-receptor interaction. |

| Dopamine Metabolite Studies | Increased HVA and DOPAC levels | Functional in vivo measure of dopamine D2 receptor blockade.[1] |

| Conditioned Avoidance Response | Suppression of avoidance responding | A hallmark of clinically effective antipsychotics. |

| Catalepsy Test | Potential for some catalepsy, likely less than typicals | D2 receptor blockade in the nigrostriatal pathway. The degree would depend on the D2/5-HT2A affinity ratio. |

| Amphetamine-Induced Hyperactivity | Attenuation of hyperlocomotion | Blockade of amphetamine-induced dopamine release and receptor stimulation. |

Conclusion and Future Directions

The preclinical data on this compound, though limited in recent comprehensive studies, strongly suggests a neuroleptic potential warranting further investigation. Its combined dopamine and serotonin receptor antagonism, with a profile leaning towards that of an atypical antipsychotic, is promising. Future preclinical research should focus on generating robust quantitative data, including:

-

Comprehensive Receptor Profiling: Determination of Ki values for a wide range of CNS receptors to fully characterize its binding profile and predict potential off-target effects.

-

Dose-Response Studies: Establishing clear ED50 values for efficacy in models like the conditioned avoidance response and for potential side effects in the catalepsy test.

-

Advanced Behavioral Models: Evaluating this compound in more contemporary preclinical models that assess negative and cognitive symptoms of psychosis, such as the social interaction test and novel object recognition test.

A thorough preclinical characterization will be instrumental in determining if this compound can be repurposed as a valuable therapeutic option for the treatment of psychotic disorders. The existing evidence provides a solid foundation for such an endeavor.

References

- 1. This compound; clinical antipsychotic efficacy and correlation with potency in predictive systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Blockade of Serotonin 5-HT2A Receptors Suppresses Behavioral Sensitization and Naloxone-Precipitated Withdrawal Symptoms in Morphine-Treated Mice [frontiersin.org]

Thiethylperazine's Action on the Chemoreceptor Trigger Zone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiethylperazine, a phenothiazine derivative, has long been utilized for its antiemetic properties. Its primary mechanism of action involves the antagonism of dopamine D2 receptors within the chemoreceptor trigger zone (CTZ), a critical area in the medulla oblongata for detecting emetic stimuli in the blood. This technical guide provides an in-depth analysis of this compound's pharmacological effects on the CTZ, presenting quantitative data on its receptor binding profile, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the antiemetic actions of this compound and related compounds.

Introduction

Nausea and vomiting are complex physiological responses to a variety of stimuli, coordinated by the vomiting center in the brainstem. The chemoreceptor trigger zone (CTZ), located in the area postrema, plays a pivotal role in detecting emetic substances circulating in the bloodstream and relaying this information to the vomiting center. The CTZ is rich in various neurotransmitter receptors, including dopamine D2, serotonin 5-HT3, histamine H1, muscarinic, and opioid receptors.

This compound is a potent antiemetic agent that exerts its effects primarily through the blockade of these receptors, with a particularly high affinity for the dopamine D2 receptor.[1][2] Understanding the precise molecular interactions and downstream signaling cascades initiated by this compound in the CTZ is crucial for the development of more effective and targeted antiemetic therapies.

Quantitative Receptor Binding Profile of this compound

| Receptor Subtype | Reported Affinity (Ki) in nM | Primary Effect of Antagonism in the CTZ |

| Dopamine D2 | Data not consistently available in public databases | Primary antiemetic effect ; inhibition of dopamine-induced nausea and vomiting.[2][3] |

| Serotonin 5-HT2A | Data not consistently available in public databases | Contributes to antiemetic and antipsychotic effects.[4] |

| Serotonin 5-HT2C | Data not consistently available in public databases | May modulate dopamine release and contribute to antiemetic effects.[4] |

| Histamine H1 | Data not consistently available in public databases | Contributes to antiemetic and sedative effects.[4] |

| Muscarinic M1-M5 | Data not consistently available in public databases | Contributes to antiemetic effects but also to anticholinergic side effects (e.g., dry mouth, blurred vision).[4] |

| Alpha-1 Adrenergic | Data not consistently available in public databases | May contribute to cardiovascular side effects such as hypotension.[4] |

Note: The lack of precise, consistently reported Ki values for this compound in major public databases like the NIMH PDSP Ki Database highlights a gap in the publicly available data for this older, yet clinically relevant, medication.

Signaling Pathways Modulated by this compound in the Chemoreceptor Trigger Zone

This compound's interaction with multiple receptor types in the CTZ results in the modulation of several intracellular signaling cascades. The primary antiemetic effect is mediated through the blockade of the D2 receptor, a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by this compound prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to a disruption of the downstream signaling cascade that would otherwise promote emesis.

Other Receptor Signaling Pathways

This compound's antagonism of 5-HT2A, H1, M1, and alpha-1 receptors also contributes to its overall pharmacological profile. These receptors are also GPCRs, but they couple to different G-proteins and activate distinct downstream signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a specific receptor (e.g., dopamine D2) using a competition binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant D2 receptor).

-

Radioligand with high affinity and specificity for the target receptor (e.g., [3H]-spiperone for D2 receptors).

-

Unlabeled this compound maleate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-